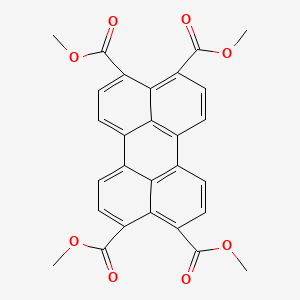

Tetramethyl perylene-3,4,9,10-tetracarboxylate

Description

Tetramethyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene tetracarboxylic acid (PTCA), where the four carboxylic acid groups are esterified with methyl groups. This substitution significantly alters its chemical and physical properties compared to its anhydride or carboxylate counterparts. The perylene core, a polycyclic aromatic hydrocarbon, provides a rigid, planar structure conducive to π-π stacking and strong fluorescence. The methyl ester groups enhance solubility in organic solvents while reducing hydrophilicity, making it a versatile candidate for optoelectronic applications and fluorescence standards .

The compound is synthesized via esterification of perylene-3,4,9,10-tetracarboxylic acid (H₄ptca) or its dianhydride (PTCDA) using methanol under acidic or basic conditions. Its crystalline structure retains the planar perylene core but with ester groups introducing steric and electronic modifications that influence intermolecular interactions .

Properties

CAS No. |

53159-49-2 |

|---|---|

Molecular Formula |

C28H20O8 |

Molecular Weight |

484.5 g/mol |

IUPAC Name |

tetramethyl perylene-3,4,9,10-tetracarboxylate |

InChI |

InChI=1S/C28H20O8/c1-33-25(29)17-9-5-13-15-7-11-19(27(31)35-3)24-20(28(32)36-4)12-8-16(22(15)24)14-6-10-18(26(30)34-2)23(17)21(13)14/h5-12H,1-4H3 |

InChI Key |

VOLKDAJYLBCCQV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OC)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl perylene-3,4,9,10-tetracarboxylate typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, allowing the formation of the ester groups. The process can be summarized as follows:

- Dissolve perylene-3,4,9,10-tetracarboxylic dianhydride in methanol.

- Add a catalytic amount of sulfuric acid.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and precipitate the product by adding water.

- Filter and purify the product by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Tetramethyl perylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.

Reduction: Reduction reactions can convert the ester groups back to the corresponding alcohols.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Perylene-3,4,9,10-tetracarboxylic acid.

Reduction: Perylene-3,4,9,10-tetracarboxylic tetraol.

Substitution: Various substituted perylene derivatives depending on the nucleophile used.

Scientific Research Applications

Tetramethyl perylene-3,4,9,10-tetracarboxylate is a perylene derivative with significant applications in various scientific fields, particularly in areas concerning fluorescent materials and organic electronics .

Fluorescent Probes

This compound is used in fluorescent PET (Positron Emission Tomography) probes, specifically those with aniline receptors attached at the peri- or bay-positions . Probes with aniline receptors attached at the bay position can produce pH-sensitive "light-up" effects, which have fluorescence quantum yields F > 0.75 and fluorescent enhancements FE > 500 in ethanol .

Fluorescence quantum yields can be determined using tetramethyl perylene-3,4,9,10-tetracarboxylic acid-3,4,9,10-tetramethyl ester as a standard .

Organic Photovoltaics

Perylene-3,4,9,10-tetracarboxylic acid (PTCA) derivatives, including this compound, are crucial in functional dyes . Perylene derivatives can serve as electron acceptors in organic photovoltaic devices . For example, devices based on poly(3-hexylthiophene) P3HT and perylenetetracarboxylates with different ester groups have been studied . The efficiency of a device based on tetra-methyl perylene-3,4,9,10-tetracarboxylate (TMEP) with P3HT is almost one order of magnitude higher than that of P3HT alone and six-fold higher than a diimide acceptor (PV) with P3HT composite device .

Other applications

Mechanism of Action

The mechanism by which tetramethyl perylene-3,4,9,10-tetracarboxylate exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transport, making it an excellent material for use in electronic devices. In biological systems, its ability to generate reactive oxygen species upon light irradiation is exploited in photodynamic therapy, where it targets and destroys cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key differences between tetramethyl perylene-3,4,9,10-tetracarboxylate and related compounds:

Photophysical Properties

- Fluorescence Efficiency : The tetramethyl ester exhibits near-unity fluorescence quantum yield (100%), outperforming PTCDA (~30%) and PTCDI-C8 (~80%) . This makes it a superior standard for fluorescence measurements.

- Optoelectronic Behavior : PTCDA’s anhydride groups create electron-deficient cores, favoring charge-transfer (CT) states in thin films. In contrast, the tetramethyl ester’s electron-donating ester groups reduce electron deficiency, leading to stronger Frenkel exciton emissions .

Research Findings and Implications

Recent studies highlight the tetramethyl ester’s role as a fluorescence standard, while carboxylate derivatives dominate in MOF-based sensing and energy storage. For example:

Biological Activity

Tetramethyl perylene-3,4,9,10-tetracarboxylate (TMP) is a synthetic organic compound belonging to the perylene family, known for its diverse applications in phototherapy and as a fluorescent dye. Its biological activity has garnered interest in recent years due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

TMP has the molecular formula and features four carboxylate groups that contribute to its solubility and reactivity. The compound is characterized by its strong fluorescence properties, making it suitable for various biomedical applications, including imaging and therapy.

Biological Activity Overview

- Antioxidant Properties : TMP exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies have shown that it can mimic the activity of superoxide dismutase (SOD), an important enzyme that protects cells from oxidative damage .

- Photodynamic Therapy (PDT) : TMP has been investigated as a photosensitizer in PDT, a treatment modality for cancer. Upon exposure to light, TMP generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Research indicates that TMP-based nanoparticles demonstrate high efficacy in tumor inhibition when subjected to light irradiation .

- Fluorescence Imaging : Due to its strong fluorescent properties, TMP is utilized in bioimaging applications. It allows for the visualization of cellular processes and can be used to track drug delivery systems within biological environments .

Case Studies

- Study on Antioxidant Activity : A study demonstrated that PEGylated TMP derivatives showed enhanced antioxidant properties compared to their non-PEGylated counterparts. These derivatives exhibited two reversible reduction peaks indicative of their ability to scavenge free radicals effectively .

- In Vivo Efficacy in Tumor Models : In experiments with Hela tumor-bearing mice, TMP-based nanoparticles showed significant accumulation at the tumor site after intravenous injection. The nanoparticles exhibited a high T1 relaxivity coefficient, indicating potential for MRI-guided therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Antioxidant Activity | SOD-like activity |

| Photodynamic Efficacy | High ROS generation |

| Fluorescence Intensity | Strong |

- Reactive Oxygen Species Generation : Upon light activation, TMP undergoes excitation leading to the formation of singlet oxygen and other ROS, which are responsible for inducing cell death in cancerous tissues.

- Cellular Uptake and Localization : Studies suggest that the cellular uptake of TMP is facilitated by its amphiphilic nature, allowing it to penetrate cell membranes effectively.

- Interaction with Cellular Components : TMP interacts with cellular components such as membranes and proteins, leading to oxidative damage and subsequent apoptosis in targeted cells.

Q & A

Q. What is the standard procedure for synthesizing water-soluble perylene-3,4,9,10-tetracarboxylate (PTC) derivatives from its dianhydride precursor (PTCDA)?

The hydrolysis of PTCDA (CAS 128-69-8) under alkaline conditions is the most common method. For example, PTCDA reacts with NaOH or KOH in aqueous solutions via nucleophilic substitution (SN2 mechanism), opening the cyclic anhydride bonds to form carboxylate salts like Na₄PTC or K₄PTC. This process is monitored by color changes (e.g., red to greenish-yellow) and confirmed via FTIR spectroscopy, where the anhydride peak at ~1767 cm⁻¹ disappears, replaced by carboxylate symmetric/asymmetric stretching bands .

Q. How is the structural integrity of perylene tetracarboxylate derivatives validated post-synthesis?

A combination of spectroscopic techniques is employed:

- FTIR : Loss of anhydride peaks (1767 cm⁻¹) and emergence of carboxylate signals (~1600–1400 cm⁻¹) .

- NMR : Characteristic shifts for carboxylate protons in aqueous solutions .

- UV-Vis/fluorescence : Conjugated π-system absorption/emission profiles (e.g., green-yellow luminescence in Na₄PTC) .

Q. What role does perylene tetracarboxylate play in metal-organic framework (MOF) synthesis?

PTC derivatives act as rigid, planar linkers coordinating with metal ions (e.g., Cr³⁺, Zn²⁺, Y³⁺) to form MOFs. For instance, Na₄PTC enhances solubility in water-DMF mixtures, enabling solvothermal synthesis of frameworks like Y-PTC or Cr-PTC-HIna. These MOFs exhibit applications in photocatalysis (methylene blue degradation) and heavy-metal adsorption .

Advanced Research Questions

Q. How do dynamic dimerization processes in aqueous perylene tetracarboxylate solutions influence singlet fission (SF) efficiency?

Transient dimers in aqueous PTC solutions exhibit lifetimes sufficient for intermolecular SF. Time-resolved absorption/fluorescence spectroscopy and theoretical modeling reveal that structural disorder within dimers promotes triplet formation (>100% efficiency) over charge separation. Nuclear magnetic resonance (NMR) further tracks dimer dynamics and their correlation with SF pathways .

Q. What methodologies are used to study charge storage mechanisms in lithium perylene tetracarboxylate (PTCLi₄) electrodes?

Electrochemical testing (cyclic voltammetry, galvanostatic cycling) paired with in situ spectroscopy and X-ray diffraction monitors redox behavior and structural changes. PTCLi₄ exhibits biphasic sodiation/desodiation with minimal volume expansion, addressing capacity fade issues common in organic electrodes .

Q. How is perylene tetracarboxylate engineered as a dual-mechanism quencher in electrochemiluminescence (ECL) sensors?

Zn-PTC (zinc-coordinated PTC) quenches ECL via resonance energy transfer (RET) and electron transfer. Fluorescence lifetime measurements confirm energy absorption from carbon nitride nanosheets (Tg-CNNSs), while energy-level alignment validates electron transfer pathways. This dual mechanism stabilizes signal output in aptasensors for detecting analytes like fentanyl derivatives .

Q. What strategies optimize perylene tetracarboxylate derivatives for singlet fission in aqueous environments?

Controlling solution pH and ionic strength modulates dimer stability. For example, 90 mM PTC in 0.5 M KOH maximizes transient dimer formation. Time-resolved spectroscopy and density functional theory (DFT) simulations correlate dimer geometry (e.g., slip-stacked vs. cofacial) with SF efficiency .

Methodological Considerations

Q. How are perylene tetracarboxylate-based MOFs characterized for photocatalytic activity?

MOFs like Y-PTC are tested using methylene blue degradation under UV light. Kinetic studies (pseudo-first-order models) quantify degradation rates, while scavenger experiments identify reactive species (e.g., hydroxyl radicals). BET surface area analysis correlates porosity with catalytic efficiency .

Q. What experimental designs mitigate aggregation-induced quenching in perylene tetracarboxylate systems?

Functionalization with bulky groups (e.g., tetrabenzyl esters) reduces π-π stacking. Controlled bromination at bay positions (using NBS) enhances solubility and enables tailored optoelectronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.